
(2-Azidoethoxy)benzene
Overview
Description
(2-Azidoethoxy)benzene is an organic compound with the molecular formula C8H10N3O It consists of a benzene ring substituted with a 2-azidoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoethoxy)benzene typically involves the nucleophilic substitution reaction of 2-chloroethoxybenzene with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Azidoethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Substitution: Formation of new azido-substituted compounds.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
(2-Azidoethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Azidoethoxy)benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the azido group reacts with alkynes to form triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
Comparison with Similar Compounds
(2-Azidoethoxy)toluene: Similar structure but with a methyl group on the benzene ring.
(2-Azidoethoxy)anisole: Similar structure but with a methoxy group on the benzene ring.
(2-Azidoethoxy)phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness: (2-Azidoethoxy)benzene is unique due to the presence of the azido group, which imparts specific reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in synthetic chemistry and materials science.
Biological Activity
(2-Azidoethoxy)benzene, a compound characterized by the presence of an azide functional group attached to an ethoxy-benzene structure, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure consists of a benzene ring substituted with an ethoxy group and an azide group at the 2-position. The presence of the azide group is significant as it may confer unique reactivity and biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
This compound | E. coli | 6.72 |
S. aureus | 6.63 |
These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated using carrageenan-induced paw edema in rats. The compound demonstrated significant inhibition of inflammation compared to control groups.
Time Point (h) | Control Group Edema (%) | This compound Edema (%) |
---|---|---|
1 | 94.69 | 89.38 |
2 | 89.66 | 87.83 |
These results indicate that this compound has a strong potential for use in therapeutic applications targeting inflammatory conditions.
Anticancer Activity
The anticancer properties of this compound were assessed in various cancer cell lines, including SK-MEL-103 and A549. The compound exhibited promising cytotoxic effects, with IC50 values indicating its potency against cancer cells.
Cell Line | IC50 (µg/mL) |
---|---|
SK-MEL-103 | 25 |
A549 | 144.1 |
The ability of this compound to inhibit cancer cell proliferation suggests its potential as an anticancer agent.
Case Studies
A recent study focused on the synthesis and evaluation of various azide-substituted compounds, including this compound, highlighting their biological activities. The study utilized docking studies to predict interactions with key biological targets, further elucidating the mechanism by which these compounds exert their effects.
Properties
IUPAC Name |
2-azidoethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOCSNKEABMQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475987 | |
Record name | Benzene, (2-azidoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70659-90-4 | |
Record name | Benzene, (2-azidoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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